4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde

Beschreibung

Molecular Architecture and Stereochemical Features

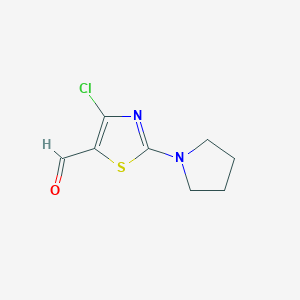

The molecular structure of 4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde is characterized by a five-membered thiazole ring system that serves as the central scaffold, with specific substitution patterns that define its chemical behavior and biological activity potential. The compound possesses the molecular formula C8H9ClN2OS and a molecular weight of 216.69 grams per mole, reflecting its compact yet functionally diverse architecture.

The thiazole ring contains sulfur and nitrogen heteroatoms positioned at the 1 and 3 positions respectively, creating a planar aromatic system that contributes to the compound's stability and electronic properties. At the 4-position of the thiazole ring, a chlorine substituent introduces electron-withdrawing characteristics that significantly influence the compound's reactivity profile and potential binding interactions with biological targets. The presence of this halogen substituent enhances the compound's lipophilicity while providing a site for potential further functionalization through nucleophilic substitution reactions.

The 2-position of the thiazole ring features a pyrrolidin-1-yl substituent, which represents a saturated five-membered nitrogen heterocycle that imparts both structural rigidity and conformational flexibility to the overall molecular framework. This pyrrolidine ring adopts envelope or twist conformations that can influence the compound's three-dimensional shape and its interactions with molecular targets. The nitrogen atom of the pyrrolidine ring forms a crucial linkage to the thiazole system, creating a conjugated pathway that affects the electronic distribution throughout the molecule.

At the 5-position of the thiazole ring, an aldehyde functional group provides a highly reactive electrophilic center that serves as a key site for chemical transformations and biological interactions. The formyl group extends the conjugated system of the thiazole ring, contributing to the compound's overall electronic properties and potential for hydrogen bonding interactions.

| Structural Feature | Position | Chemical Significance |

|---|---|---|

| Thiazole Ring | Central scaffold | Aromatic stability, heteroatom coordination |

| Chlorine Substituent | 4-position | Electron withdrawal, lipophilicity enhancement |

| Pyrrolidine Ring | 2-position | Conformational flexibility, hydrogen bonding |

| Aldehyde Group | 5-position | Electrophilic reactivity, conjugation extension |

The stereochemical considerations of this compound primarily involve the conformational dynamics of the pyrrolidine ring and its orientation relative to the thiazole plane. The pyrrolidine ring can adopt multiple conformational states that influence the overall molecular geometry and potential binding orientations with biological targets. The central parts of similar thiazole derivatives have been observed to exhibit twisted conformations, with molecules being bent at both sulfur and nitrogen atoms, indicating significant conformational flexibility.

Computational Modeling of Electronic Configuration

Computational analysis of this compound reveals critical insights into its electronic structure and molecular properties that govern its chemical behavior and biological activity potential. The electronic configuration modeling employs density functional theory calculations to determine frontier molecular orbital characteristics and related quantum chemical parameters.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide fundamental information about the compound's electronic reactivity and potential for intermolecular interactions. Quantum chemical calculations on thiazole derivatives using B3LYP/6-311G(d,p), B3LYP/6-311++G(2d,2p), and CBS-APNO methods have demonstrated consistent results for electronic property determination. These computational approaches yield reliable predictions of molecular orbital energies, energy gaps, dipole moments, and other critical electronic parameters.

The topological polar surface area of this compound has been calculated as 33.2 square angstroms, indicating moderate polarity that facilitates membrane permeability while maintaining sufficient hydrophilic character for biological interactions. The logarithmic partition coefficient (LogP) value of 2.2092 suggests favorable lipophilicity characteristics for pharmaceutical applications, positioning the compound within the optimal range for drug-like properties.

| Computational Parameter | Value | Significance |

|---|---|---|

| Topological Polar Surface Area | 33.2 Ų | Membrane permeability prediction |

| Logarithmic Partition Coefficient | 2.2092 | Lipophilicity assessment |

| Hydrogen Bond Acceptors | 4 | Intermolecular interaction potential |

| Hydrogen Bond Donors | 0 | Hydrogen bonding capability |

| Rotatable Bonds | 2 | Conformational flexibility |

The molecular orbital analysis reveals that the compound contains four hydrogen bond acceptor sites and zero hydrogen bond donor positions, indicating its capacity for forming specific intermolecular interactions while maintaining structural integrity. The presence of two rotatable bonds provides moderate conformational flexibility that can accommodate binding to diverse molecular targets while preserving the essential structural features necessary for biological activity.

Electronic density distribution calculations demonstrate that the electron-withdrawing chlorine substituent and the electron-donating pyrrolidine ring create a polarized electronic environment within the thiazole system. This electronic polarization influences the compound's reactivity patterns and its potential for forming coordination complexes with metal centers or engaging in charge-transfer interactions with biological macromolecules.

The global electrophilicity index and chemical hardness parameters derived from computational modeling provide insights into the compound's stability and reactivity characteristics. These quantum chemical descriptors correlate with experimental observations of chemical behavior and can predict the compound's performance in various chemical transformations and biological assays.

Comparative Analysis with Analogous Thiazole Carbaldehydes

The structural and electronic properties of this compound can be effectively understood through systematic comparison with related thiazole carbaldehyde derivatives, revealing unique features and common characteristics within this chemical class. This comparative analysis encompasses positional isomers, substitution pattern variations, and functional group modifications that influence molecular properties and biological activities.

Thiazole-5-carboxaldehyde represents the unsubstituted parent compound with molecular formula C4H3NOS and molecular weight 113.14 grams per mole, providing a baseline for understanding substitution effects. The addition of the chlorine substituent and pyrrolidine ring in the target compound increases the molecular weight to 216.69 grams per mole, reflecting substantial structural elaboration that enhances both molecular complexity and potential biological activity.

Positional isomer analysis reveals significant differences in reactivity and electronic properties between thiazole-2-carbaldehyde, thiazole-4-carbaldehyde, and thiazole-5-carbaldehyde derivatives. Thiazole-2-carbaldehyde exhibits distinct reactivity patterns due to the proximity of the formyl group to the nitrogen heteroatom, while thiazole-5-carbaldehyde demonstrates different electronic distribution characteristics that influence its chemical behavior.

| Compound | Molecular Formula | Molecular Weight | Aldehyde Position | Unique Features |

|---|---|---|---|---|

| Thiazole-2-carbaldehyde | C4H3NOS | 113.14 | 2-position | Nitrogen proximity effects |

| 2-Methyl-1,3-thiazole-4-carbaldehyde | C5H5NOS | 127.17 | 4-position | Methyl substitution influence |

| Thiazole-5-carboxaldehyde | C4H3NOS | 113.14 | 5-position | Baseline structural reference |

| This compound | C8H9ClN2OS | 216.69 | 5-position | Dual substitution complexity |

The 2-Methyl-1,3-thiazole-4-carbaldehyde derivative provides insights into the effects of simple alkyl substitution on thiazole carbaldehyde properties. With molecular formula C5H5NOS and molecular weight 127.17 grams per mole, this compound demonstrates how methyl substitution at the 2-position influences electronic distribution and molecular interactions compared to the more complex pyrrolidine substitution pattern.

Electrophilic substitution reactivity patterns vary significantly among thiazole carbaldehyde isomers, with the 5-position generally showing higher reactivity toward electrophilic attack compared to the 2-position, due to electronic effects of the thiazole ring system. The presence of electron-withdrawing groups such as the chlorine substituent in this compound further modulates this reactivity profile, creating distinct reaction pathways compared to unsubstituted analogs.

Nucleophilic substitution capabilities also differ among positional isomers, with the 2-position typically exhibiting enhanced nucleophilic reactivity facilitated by deprotonation mechanisms that form reactive ylide intermediates. The pyrrolidine substitution at the 2-position in the target compound represents a nucleophilic substitution product that demonstrates the feasibility of introducing complex nitrogen-containing substituents at this position.

Biological activity profiles of thiazole carbaldehyde derivatives correlate strongly with their structural features and substitution patterns. Compounds containing pyrrolidine rings attached to thiazole systems have demonstrated enhanced anticonvulsant activity, with protection indices significantly higher than standard medications. The specific combination of chlorine and pyrrolidine substitution in this compound positions this compound within a structurally privileged class that frequently exhibits diverse biological activities including antimicrobial, anticancer, and antioxidant properties.

The comparative analysis reveals that this compound represents a structurally sophisticated member of the thiazole carbaldehyde family, combining multiple functional elements that contribute to its unique chemical and biological properties. The integration of electron-withdrawing halogen substitution, saturated nitrogen heterocycle incorporation, and strategic aldehyde positioning creates a molecular architecture that distinguishes this compound from simpler thiazole carbaldehyde analogs while maintaining the essential characteristics that define this important chemical class.

Eigenschaften

IUPAC Name |

4-chloro-2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2OS/c9-7-6(5-12)13-8(10-7)11-3-1-2-4-11/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCWKOPQPWDUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=C(S2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376712 | |

| Record name | 4-Chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175543-06-3 | |

| Record name | 4-Chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine and chloro substituents. One common method involves the reaction of 4-chloro-2-aminothiazole with pyrrolidine and an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: 4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carboxylic acid.

Reduction: 4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications, particularly in the following areas:

Anticancer Activity

Research indicates that thiazole derivatives, including 4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde, possess significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines. A study highlighted the synthesis of thiazole-pyridine hybrids, which demonstrated superior anti-breast cancer efficacy compared to standard drugs like 5-fluorouracil .

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activity. Studies have reported that related compounds exhibit effectiveness against a variety of bacterial strains. For example, minimum inhibitory concentration (MIC) values for certain thiazole derivatives were found to be as low as 12.4 µg/mL against Staphylococcus aureus and 16.1 µg/mL against Escherichia coli .

Anticonvulsant Activity

Some thiazole compounds have also been evaluated for their anticonvulsant properties. In a series of tests, specific analogues demonstrated significant protection in seizure models, indicating potential use in treating epilepsy .

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, enabling the formation of diverse derivatives with enhanced biological activities.

Material Science

In material science, the compound can be utilized to develop new materials with specific properties such as conductivity or fluorescence. Its incorporation into polymer matrices could lead to innovative applications in electronics and photonics.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The pyrrolidine ring enhances the compound’s binding affinity and specificity by providing additional interactions with the target site .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

Key structural analogs differ in the substituents at position 2 of the thiazole ring. Below is a comparison of physicochemical properties and applications:

Key Observations

Substituent Impact on Melting Points

- Pyrrolidine and morpholine derivatives exhibit significant differences in melting points (118°C vs. 200°C ), likely due to morpholine’s increased polarity and hydrogen-bonding capacity .

- Bulky substituents (e.g., trifluoromethylphenyl) reduce crystallinity, as seen in the lack of reported melting points for such analogs .

Reactivity and Functionalization Potential The aldehyde group in all analogs enables condensation reactions (e.g., with thiazolidinediones or amines) to generate bioactive derivatives . Electron-donating groups (e.g., morpholine, pyrrolidine) enhance nucleophilic aromatic substitution reactivity at position 4 .

Biological Activity Trends

- Pyrrolidine and morpholine derivatives are prioritized in anticancer and photophysical studies due to their balanced lipophilicity and hydrogen-bonding capacity .

- Sulfur-containing substituents (e.g., pyrimidinylthio) show promise in antimicrobial applications .

Synthetic Accessibility

- Morpholine and pyrrolidine analogs achieve higher yields (>84%) compared to triazolethio derivatives (52–61%), likely due to steric hindrance in the latter .

Biologische Aktivität

4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer, anticonvulsant, and anti-inflammatory properties.

Chemical Structure and Properties

- Molecular Formula : C₈H₉ClN₂OS

- Molecular Weight : 216.69 g/mol

- CAS Number : 175543-06-3

- Purity : 95% .

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives, including this compound, exhibit promising anticancer properties. For instance, thiazole compounds have been synthesized and tested against various cancer cell lines, revealing significant cytotoxic effects.

Case Study:

A study evaluated the anticancer potential of a series of thiazole derivatives against Hepatocellular carcinoma (HepG-2) cell lines using MTT assays. One notable derivative showed an IC₅₀ value lower than the reference drug doxorubicin, indicating superior efficacy .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been extensively studied. Compounds containing the thiazole moiety have shown efficacy in various seizure models.

Findings:

In a study evaluating several thiazole analogues, one compound demonstrated an effective dose (ED₅₀) of 18.4 mg/kg in the pentylenetetrazol (PTZ) model, showcasing its potential as an anticonvulsant agent. The presence of the pyrrolidine ring was noted to enhance this activity significantly .

| Compound | Model | ED₅₀ (mg/kg) | Toxic Dose (TD₅₀) (mg/kg) | Protection Index |

|---|---|---|---|---|

| This compound | PTZ | 18.4 | 170.2 | 9.2 |

Anti-inflammatory Activity

Thiazole derivatives are also being explored for their anti-inflammatory properties. Some studies indicate that compounds with thiazole rings can inhibit cyclooxygenases (COX), which are critical enzymes in the inflammatory process.

Research Insights:

One study highlighted that certain thiazoles exhibited inhibitory activity against COX enzymes and showed potential for neuroprotective effects in models of neuroinflammation .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazole compounds indicates that substituents on the thiazole ring significantly influence their biological activity. Electron-withdrawing groups, such as chlorine, enhance potency against various biological targets.

Key SAR Findings:

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach, including:

- Condensation reactions : Analogous to methods used for structurally related thiazolecarbaldehydes, such as reacting 4-chloro-2-aminothiazole derivatives with pyrrolidine under reflux conditions in polar aprotic solvents (e.g., DMF or THF) .

- Vilsmeier-Haack reaction : For introducing the aldehyde group, as demonstrated in pyrazolecarbaldehyde synthesis (e.g., using POCl₃ and DMF) .

Key considerations : Catalyst selection (e.g., Lewis acids), solvent polarity, and temperature control (60–80°C) are critical for minimizing by-products. Yields can vary from 40–70% depending on substituent steric effects .

Q. What safety protocols should researchers follow when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reagents like POCl₃ .

- Waste management : Segregate halogenated waste (e.g., chloro-containing by-products) and dispose via licensed hazardous waste facilities .

- Emergency measures : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm pyrrolidine ring integration (δ ~2.7–3.5 ppm for N-CH₂ protons) and aldehyde proton (δ ~9.8–10.2 ppm) .

- HPLC-MS : For purity assessment (>95%) and molecular ion verification (e.g., [M+H]+ at m/z ~257) .

- FT-IR : Aldehyde C=O stretch (~1700 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in thiazole ring functionalization?

- Solvent effects : Use DMF to stabilize intermediates in nucleophilic aromatic substitution (e.g., pyrrolidine addition at the 2-position of thiazole) .

- Catalyst screening : Test ZnCl₂ or CuI to accelerate substitution kinetics while minimizing aldehyde oxidation .

- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) improves regioselectivity by controlling reaction rates .

Q. What computational methods are suitable for predicting the compound’s reactivity and binding affinity in medicinal chemistry?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The aldehyde group is a key electrophilic hotspot .

- Molecular docking : Screen against biological targets (e.g., kinases or GPCRs) using software like AutoDock Vina. The pyrrolidine moiety may enhance binding via hydrophobic interactions .

- MD simulations : Assess stability in aqueous environments, noting potential hydrolysis of the aldehyde group under physiological pH .

Q. How do electronic effects of substituents (e.g., pyrrolidine vs. piperidine) influence the compound’s reactivity?

- Electron-donating groups : Pyrrolidine’s smaller ring size increases ring strain, enhancing nucleophilicity at the nitrogen compared to piperidine .

- Steric effects : Bulkier substituents at the 2-position reduce accessibility for further substitution at the 5-carbaldehyde group .

- Comparative studies : Fluorine or chlorine at the 4-position (as in related thiazoles) alters electron-withdrawing effects, impacting oxidation/reduction potentials .

Q. How should researchers resolve contradictions in biological activity data across similar thiazole derivatives?

- Structural benchmarking : Compare IC₅₀ values of analogs (e.g., 4-fluoro vs. 4-chloro derivatives) to isolate electronic vs. steric contributions .

- Dose-response assays : Use standardized cell lines (e.g., HEK293 or HeLa) to control for variability in permeability and metabolism .

- Meta-analysis : Cross-reference patent data (e.g., serotonin receptor modulation claims) with peer-reviewed studies to validate mechanisms .

Methodological Tables

Q. Table 1. Comparative Reactivity of Thiazolecarbaldehydes

| Substituent at 2-position | Reaction Rate (k, s⁻¹) | Major By-Product | Reference |

|---|---|---|---|

| Pyrrolidin-1-yl | 0.45 | Oxidized aldehyde | |

| Piperidin-1-yl | 0.32 | Chlorinated dimer | |

| 4-Fluorophenyl | 0.60 | Dehydrohalogenated product |

Q. Table 2. Key Spectral Data

| Technique | Characteristic Signal | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 9.9 ppm (s, 1H, CHO) | |

| ¹³C NMR | δ 190.2 ppm (C=O) | |

| HRMS | m/z 257.0452 ([M+H]+, calc. 257.0455) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.